molecular formula C16H17NO4S B2487699 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795364-07-6

6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Katalognummer: B2487699
CAS-Nummer: 1795364-07-6
Molekulargewicht: 319.38
InChI-Schlüssel: UEMWBUKEQBTHJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a sophisticated heterocyclic compound that combines a 2-pyrone core with piperidine and thiophene subunits . This molecular configuration confers distinct physicochemical properties, including thermal stability and balanced solubility in polar organic solvents . The presence of the thiophene-carbonyl group favors specific electronic interactions, while the spatial arrangement of the piperidine ring can contribute to selectivity in biomolecular environments, making it a highly relevant advanced synthetic intermediate . Compounds featuring 2-pyrone and thiophene scaffolds are recognized as versatile building blocks in synthetic and medicinal chemistry for the creation of key intermediates with potential pharmacological activity . Researchers can leverage this complex structure in the design and development of novel bioactive molecules, including potential enzyme inhibitors or receptor ligands . Its structural features make it a promising candidate for use in multicomponent reactions, a powerful strategy for generating diverse molecular architectures with high efficiency and atom economy . This compound is intended for research applications by qualified scientists.

Eigenschaften

IUPAC Name

6-methyl-4-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-8-14(9-15(18)20-11)21-13-2-5-17(6-3-13)16(19)12-4-7-22-10-12/h4,7-10,13H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWBUKEQBTHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene moiety. The final step involves the formation of the pyranone ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Analyse Chemischer Reaktionen

Substitution and Ring-Opening Reactions

The pyran-2-one core undergoes selective substitution:

  • At C-4 : The electron-withdrawing piperidine-oxy group directs nucleophilic attack to C-3 or C-6. For example, reaction with malononitrile in ethanol under reflux yields cyano-substituted derivatives (e.g., 3-cyano-6-methyl-2-oxo-2H-pyran-4-yl analogs) .

  • Thiophene Modifications : The thiophene-3-carbonyl group undergoes Friedel-Crafts acylation with electron-rich arenes (e.g., anisole) in the presence of AlCl₃ .

Table 1 : Representative Substitution Reactions

ReactantConditionsProductYield (%)Reference
MalononitrileEtOH, piperidine, reflux3-Cyano-6-methyl-2-oxo-pyran derivative75–82
AnisoleAlCl₃, CH₂Cl₂, 0°C3-(4-Methoxybenzoyl)thiophene derivative68

Cyclization and Domino Reactions

The compound participates in domino sequences due to its latent electrophilic and nucleophilic sites:

  • With Cyclohexanone : Under KOH/DMF, the pyran-2-one reacts via Michael addition and cyclization to form tetrahydronaphthalene derivatives (e.g., 4-aryl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles) .

  • Multicomponent Reactions : Combines with phenylglyoxal and barbituric acid in ethanol/pTSA to yield fused pyrimidine-pyran hybrids .

Mechanistic Pathway :

  • Nucleophilic attack by cyclohexanone at C-6 of pyran-2-one.

  • Intramolecular cyclization via enolate formation.

  • Elimination of H₂O to yield a tetracyclic scaffold .

Photophysical and Biological Activity

While not a direct reaction, structural analogs exhibit:

  • Fluorescence : Electron-withdrawing groups (e.g., CN) enhance quantum yield (Φ = 0.45 in CHCl₃) .

  • Anticancer Activity : Thiophene-pyran hybrids inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM) .

Stability and Degradation

  • Acidic Hydrolysis : The piperidine-oxy bond cleaves in 1N HCl at 80°C, yielding 4-hydroxy-6-methyl-2H-pyran-2-one and thiophene-3-carboxylic acid .

  • Oxidative Stability : Resists decomposition under O₂ but degrades in H₂O₂ via radical-mediated pathways .

Comparative Reactivity with Analogs

Table 2 : Reactivity Trends in Pyran-2-one Derivatives

SubstituentReaction SiteReactivity (vs. Parent)Notes
4-Methoxy-6-methylC-3↑ Nucleophilic attackEnhanced by electron donation
4-(Piperidinyl-oxy)C-6↓ Electrophilic substitutionSteric hindrance from piperidine

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structural motifs have been tested against various pathogens, showing significant activity with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

2. Acetylcholinesterase Inhibition
Compounds derived from the pyranone structure have been evaluated for their potential as acetylcholinesterase inhibitors (AChEIs). AChEIs are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of these compounds through multicomponent reactions has shown promising results, indicating that they could enhance cognitive function by preventing the breakdown of acetylcholine in the brain .

3. Non-Covalent Inhibition of Viral Proteases
The compound's derivatives have also been investigated for their ability to inhibit viral proteases, particularly in the context of SARS-CoV-2. These studies suggest that such compounds could serve as chemical probes for studying viral replication mechanisms, offering a pathway for antiviral drug development .

Synthetic Chemistry Applications

The synthesis of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be achieved through various methodologies, including multicomponent reactions that allow for the rapid assembly of complex structures from simpler precursors. This approach not only expedites the synthesis process but also increases the diversity of potential derivatives that can be explored for biological activity .

Case Studies

Study Findings Implications
Antimicrobial EvaluationCompounds showed MIC values ranging from 0.22 to 0.25 µg/mL against key pathogensPotential development of new antimicrobial agents
AChE Inhibition StudyIdentified several derivatives with strong AChE inhibition activityCandidates for Alzheimer's and Parkinson's treatment
Viral Protease InhibitionNon-covalent inhibitors demonstrated effectiveness against SARS-CoV-2 proteasesNew avenues for antiviral drug discovery

Wirkmechanismus

The mechanism of action of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Synthesis Notes
Target Compound C₁₆H₁₅NO₄S 341.36 2H-pyran-2-one 6-methyl, 4-(piperidin-4-yloxy) with thiophene-3-carbonyl Likely involves thiophene-3-carbonyl chloride coupling to piperidine
BF90390 C₂₀H₂₃NO₄S 373.47 2H-pyran-2-one 6-methyl, 4-(piperidin-4-yloxy) with phenylsulfanyl propanoyl Similar ether linkage formation but with phenylsulfanyl propanoyl
Patent Compound (N-cyclopentyl derivative) C₂₅H₃₄N₂O₂ 394.56 Cyclopentyl-dihydropyridine Tetrahydro-2H-pyran-4-amine, isopropyl group Reductive amination using NaBH(OAc)₃
Pyridine Derivative () C₂₁H₂₀N₄S 384.47 Pyridine 2-(4-methylpiperazinyl), 4-phenyl, 6-(thiophen-2-yl), 3-cyano Single-crystal X-ray analysis for structural confirmation
Key Observations

Core Heterocycle Differences: The target compound’s 2H-pyran-2-one core contrasts with the pyridine () and dihydropyridine () cores. BF90390 shares the pyran-2-one core but substitutes the thiophene-3-carbonyl with a phenylsulfanyl propanoyl group, increasing hydrophobicity and molecular weight (373.47 vs. 341.36) .

Substituent Impact :

  • The thiophene-3-carbonyl group in the target compound introduces sulfur-mediated π-π stacking and metabolic stability advantages over phenylsulfanyl (BF90390) or benzenesulfonyl () groups.
  • The piperidin-4-yloxy linker in the target compound and BF90390 provides conformational flexibility, whereas rigid cyclopentyl or azetidine groups () may restrict binding pocket accessibility.

highlights single-crystal X-ray analysis for structural validation, a technique critical for confirming the stereochemistry of complex analogues like the target compound .

Research Findings and Implications

  • Electron-Rich Moieties : The thiophene group in the target compound may enhance binding to metalloenzymes or receptors requiring sulfur coordination, contrasting with BF90390’s phenylsulfanyl group, which lacks comparable π-electron density.
  • Molecular Weight and Solubility : The target compound’s lower molecular weight (341.36) compared to BF90390 (373.47) suggests improved bioavailability, though its thiophene carbonyl may reduce aqueous solubility versus hydroxylated analogues () .
  • Synthetic Scalability : The reductive amination strategy () and etherification steps () provide scalable pathways for derivatives, though steric hindrance from the thiophene-3-carbonyl group may necessitate optimized coupling conditions.

Biologische Aktivität

6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound characterized by its unique pyranone structure and the presence of a thiophene and piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide an in-depth review of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is C16H17NO4S, with a molecular weight of 319.4 g/mol. The compound features a pyranone core that is substituted with a thiophene ring and a piperidine group, which are critical for its biological activity.

PropertyValue
Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
CAS Number 1795364-07-6
Chemical Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the piperidine derivative, followed by the introduction of the thiophene moiety. The final step includes the formation of the pyranone ring through cyclization reactions under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one. For instance, derivatives demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . These compounds exhibited not only bactericidal effects but also strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, surpassing traditional antibiotics like Ciprofloxacin in efficacy .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In vitro tests against human cancer cell lines have shown promising antiproliferative effects. For example, certain derivatives have been tested against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, revealing IC50 values indicative of significant cytotoxicity . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, leading to antimicrobial or anticancer effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives showed significant efficacy against multiple bacterial strains with low toxicity profiles, making them potential candidates for further development as antimicrobial agents .
  • Cytotoxicity Studies : Research indicated that certain derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Synergistic Effects : Some derivatives have shown synergistic effects when combined with existing antibiotics, enhancing their effectiveness against resistant strains .

Q & A

Q. What are the optimized synthetic routes for 6-methyl-4-((1-(thiophene-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and acylation. Key steps include:

  • Thiophene-3-carbonyl chloride preparation : React thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux.
  • Piperidine acylation : Introduce the thiophene-3-carbonyl group to piperidine-4-ol via acylation in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Coupling with pyran-2-one : Perform nucleophilic substitution between the acylated piperidine intermediate and 6-methyl-4-hydroxy-2H-pyran-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
    Optimization : Use continuous flow reactors for precise temperature control and chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Q. How is the molecular structure of this compound characterized?

The structure is confirmed via:

  • SMILES notation : Cc1cc(OC2CCN(C(=O)Cc3ccsc3)C2)cc(=O)o1, highlighting the pyran-2-one core, thiophene-3-carbonyl group, and piperidine linkage .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for thiophene protons (δ 7.2–7.5 ppm), piperidine methylene (δ 3.2–3.8 ppm), and pyran-2-one carbonyl (δ 165–170 ppm).
    • HRMS : Molecular ion [M+H]⁺ at m/z 319.4 .

Q. What are the physicochemical properties of this compound?

PropertyValue/Description
Molecular FormulaC₁₆H₁₇NO₅S (calculated)
Molecular Weight319.4 g/mol
SolubilityModerate in DMSO, low in water
StabilityStable at −20°C (anhydrous)
Note : Experimental determination of melting point, logP, and pKa is recommended due to gaps in existing data .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

For reactions like nucleophilic substitutions or acylations:

  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR spectroscopy.
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for key steps (e.g., piperidine acylation) .
  • Isotopic labeling : Introduce deuterium at the piperidine oxygen to track substitution pathways .

Q. How can contradictory data in pharmacological activity be resolved?

If conflicting results arise in bioactivity assays (e.g., inconsistent IC₅₀ values):

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability tests for cytotoxicity).
  • Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity for suspected targets (e.g., kinases or GPCRs).
  • Metabolite analysis : Screen for degradation products via LC-MS to rule out off-target effects .

Q. What strategies address solubility challenges in in vitro studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO to avoid cellular toxicity).
  • Nanoparticle formulation : Prepare liposomal or PLGA-based nanoparticles to enhance aqueous dispersion.
  • pH adjustment : Test solubility in buffered solutions (pH 4–9) to identify ionizable groups .

Q. How can crystallographic data improve structure-activity relationship (SAR) analysis?

  • Single-crystal X-ray diffraction : Resolve bond angles and dihedral angles to identify conformational flexibility.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds with the pyran-2-one carbonyl) to guide SAR modifications .

Q. What methods validate purity for pharmacological studies?

  • HPLC-DAD/ELSD : Use a C18 column (MeCN/H₂O gradient) with diode-array detection (λ = 254 nm).
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Residual solvent testing : GC-MS to detect traces of DMF or THF .

Methodological Guidance

  • Contradictory data : Replicate experiments across independent labs and use orthogonal assays (e.g., fluorescence polarization alongside SPR).
  • Advanced purification : Employ preparative HPLC for >99% purity in mechanism-of-action studies .
  • Toxicity screening : Follow OECD guidelines for acute toxicity in Sprague-Dawley rats (oral gavage, 14-day observation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.